Cas no 1566962-85-3 (Ethyl 5-sulfanylthiophene-3-carboxylate)

1566962-85-3 structure

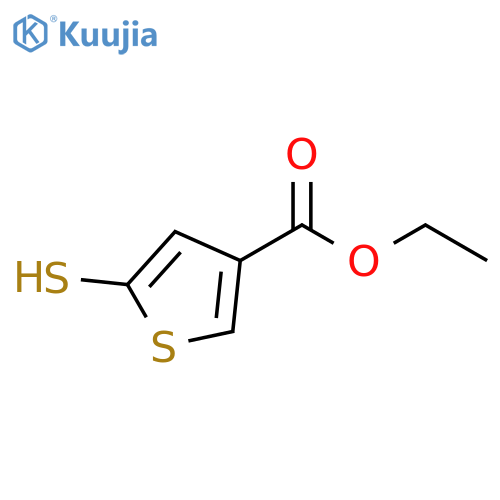

商品名:Ethyl 5-sulfanylthiophene-3-carboxylate

CAS番号:1566962-85-3

MF:C7H8O2S2

メガワット:188.267219543457

MDL:MFCD26842024

CID:4609971

Ethyl 5-sulfanylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-sulfanylthiophene-3-carboxylate

-

- MDL: MFCD26842024

- インチ: 1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3

- InChIKey: MMBFGVYNMPPBIV-UHFFFAOYSA-N

- ほほえんだ: C1SC(S)=CC=1C(OCC)=O

Ethyl 5-sulfanylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8885-4564-0.25g |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 0.25g |

$339.0 | 2023-09-05 | |

| Life Chemicals | F8885-4564-0.5g |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 0.5g |

$610.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145025-250mg |

Ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 97% | 250mg |

¥3520.00 | 2023-11-21 | |

| Fluorochem | 520646-1g |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95.0% | 1g |

£1,867.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145025-100mg |

Ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 97% | 100mg |

¥2541.00 | 2023-11-21 | |

| A2B Chem LLC | AY09001-1mg |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 1mg |

$245.00 | 2024-04-20 | |

| A2B Chem LLC | AY09001-5mg |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 5mg |

$272.00 | 2024-04-20 | |

| A2B Chem LLC | AY09001-50mg |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 50mg |

$504.00 | 2024-04-20 | |

| TRC | E288536-500mg |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 500mg |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F8885-4564-2.5g |

ethyl 5-sulfanylthiophene-3-carboxylate |

1566962-85-3 | 95% | 2.5g |

$2196.0 | 2023-09-05 |

Ethyl 5-sulfanylthiophene-3-carboxylate 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

1566962-85-3 (Ethyl 5-sulfanylthiophene-3-carboxylate) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量